REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][c:8]([C:11]([OH:12])=[O:13])[s:9][c:10]12.[CH3:42][C:43](=[O:44])[OH:45].[CH:14]([N:17]([CH2:15][CH3:16])[CH:18]([CH3:19])[CH3:20])([CH3:21])[CH3:22].[O:46]=[CH:47][N:48]([CH3:49])[CH3:50].[P:23]([N:24]=[N+:25]=[N-:26])(=[O:27])([O:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)[O:35][c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1>>[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][c:8]([NH2:17])[s:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc2cccc(Br)c2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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[N-]=[N+]=NP(=O)(Oc1ccccc1)Oc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NP(=O)(Oc1ccccc1)Oc1ccccc1
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Name
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Type
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product
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Smiles
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Nc1cc2cccc(Br)c2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |